4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone
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Overview
Description
4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone is a complex organic compound that belongs to the class of isoindoline derivatives. . The unique structure of this compound, characterized by the presence of amino groups and a naphth[2,3-f]isoindole core, makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as toluene. The reaction may also involve the use of catalysts like Pd(OAc)2 and triethylamine to enhance the yield and selectivity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solventless reactions and energy-efficient processes, is also being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, electrophiles; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various quinones, amine derivatives, and substituted isoindoline compounds .
Scientific Research Applications
4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Known for its applications in pharmaceuticals and as a precursor for various bioactive molecules.
Naphthalimide derivatives: Used in the development of fluorescent dyes and imaging agents.
Phthalimides: Commonly used in the synthesis of agrochemicals and pharmaceuticals.
Uniqueness
4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone stands out due to its unique combination of a naphth[2,3-f]isoindole core with amino groups, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to interact with dopamine receptors also sets it apart from other similar compounds, highlighting its potential in neurological research .
Properties
CAS No. |
6647-27-4 |
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Molecular Formula |
C20H17N3O4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4,11-diamino-2-(2-methylpropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone |
InChI |
InChI=1S/C20H17N3O4/c1-8(2)7-23-19(26)13-14(20(23)27)16(22)12-11(15(13)21)17(24)9-5-3-4-6-10(9)18(12)25/h3-6,8H,7,21-22H2,1-2H3 |
InChI Key |
HDKCUVFLXISKKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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